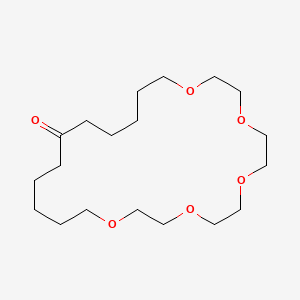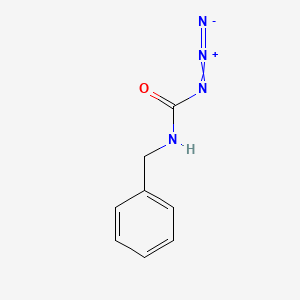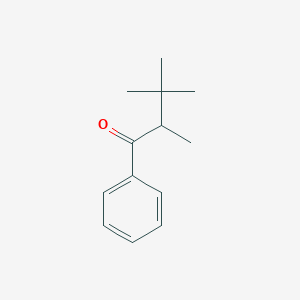
1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-3,5-dinitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-3,5-dinitro- is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a 2-methyl-2-propenyl group and two nitro groups at the 3 and 5 positions of the triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-3,5-dinitro- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nitration of 1H-1,2,4-triazole derivatives with nitric acid or a nitrating mixture. The reaction conditions, such as temperature, concentration, and reaction time, are carefully optimized to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and minimizing the risk of hazardous by-products. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the purity of the final product.
化学反応の分析
Types of Reactions
1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-3,5-dinitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas or metal hydrides.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazole derivatives.
科学的研究の応用
1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-3,5-dinitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-3,5-dinitro- involves its interaction with specific molecular targets. The nitro groups and the triazole ring play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
1H-1,2,4-Triazole, 3,5-dinitro-: Lacks the 2-methyl-2-propenyl group, resulting in different chemical and biological properties.
1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-: Lacks the nitro groups, leading to different reactivity and applications.
Uniqueness
1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-3,5-dinitro- is unique due to the presence of both the 2-methyl-2-propenyl group and the nitro groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
特性
CAS番号 |
54753-14-9 |
|---|---|
分子式 |
C6H7N5O4 |
分子量 |
213.15 g/mol |
IUPAC名 |
1-(2-methylprop-2-enyl)-3,5-dinitro-1,2,4-triazole |
InChI |
InChI=1S/C6H7N5O4/c1-4(2)3-9-6(11(14)15)7-5(8-9)10(12)13/h1,3H2,2H3 |
InChIキー |
FYHDPLBDTQMJEN-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CN1C(=NC(=N1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


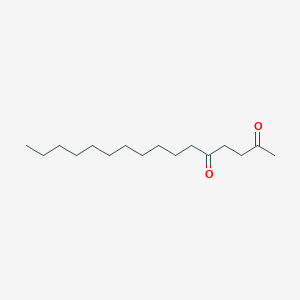
![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)

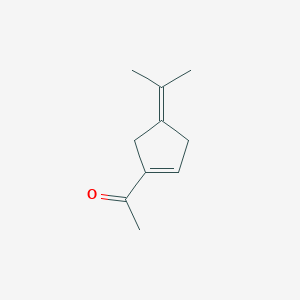

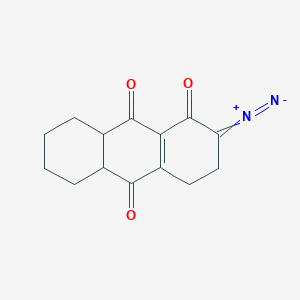
![5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol](/img/structure/B14624155.png)


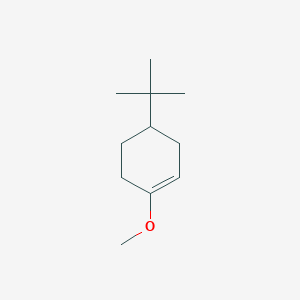
![6,6a-Dihydro-1aH-indeno[1,2-b]oxiren-6-ol](/img/structure/B14624168.png)
